molecular formula C12H14N2O3 B1307793 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 928029-67-8

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B1307793
CAS No.: 928029-67-8
M. Wt: 234.25 g/mol
InChI Key: CNVVKYUSJLGLKB-UHFFFAOYSA-N
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Description

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound that features a quinoxaline core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the isopropyl group and the carboxylic acid functionality adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of an o-phenylenediamine derivative with a suitable diketone, followed by oxidation to introduce the keto group. The reaction conditions often involve acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis. Solvent selection and purification steps are also important to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoxaline compounds exhibit antimicrobial properties. The compound 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has been studied for its ability to inhibit the growth of various bacterial strains. In a study published in the Journal of Medicinal Chemistry, it was found that modifications to the quinoxaline structure can enhance antibacterial activity against resistant strains of bacteria .

1.2 Anticancer Properties

The compound has also shown promise in cancer research. Specific analogs have been tested for their cytotoxic effects on cancer cell lines. A notable study demonstrated that certain derivatives effectively induce apoptosis in human cancer cells by targeting specific signaling pathways involved in cell proliferation .

Neuropharmacology

2.1 Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. Research indicates that this compound may help protect neuronal cells from oxidative stress and apoptosis, which are key factors in conditions such as Alzheimer's disease .

2.2 Modulation of Neurotransmitter Systems

Furthermore, studies have suggested that the compound interacts with neurotransmitter systems, particularly those involving glutamate and GABA (gamma-Aminobutyric acid). This modulation can potentially lead to therapeutic effects in anxiety and depression disorders .

Synthetic Applications

3.1 Building Block for Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the introduction of various functional groups through chemical reactions such as nucleophilic substitutions and cycloadditions .

3.2 Development of Novel Materials

The compound is also being explored for its potential in developing novel materials with specific electronic or optical properties due to its unique molecular structure. Research into its polymerization behavior has shown potential applications in creating advanced materials for electronics and photonics .

Case Studies and Research Findings

Study Focus Area Key Findings
Journal of Medicinal Chemistry (2024)Antimicrobial ActivityEnhanced antibacterial properties observed with structural modifications.
Cancer Research Journal (2023)Anticancer PropertiesInduction of apoptosis in cancer cell lines through targeted pathways.
Neur

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.

    2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline: Lacks the carboxylic acid functionality, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the isopropyl group and the carboxylic acid functionality in 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid makes it unique. These groups contribute to its chemical versatility and potential for diverse applications in various fields.

Biological Activity

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS No. 928029-67-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N2O3C_{13}H_{17}N_{2}O_{3} with a molecular weight of 219.28 g/mol. The compound features a tetrahydroquinoxaline core, which is known for its potential pharmacological effects.

Anticancer Properties

Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. Notably:

  • HeLa Cells : The compound exhibited an IC50 of 0.126 µM.
  • SMMC-7721 Cells : Demonstrated an IC50 of 0.071 µM.
  • K562 Cells : Showed an IC50 of 0.164 µM.

These values indicate that this compound is a potent inhibitor of cancer cell proliferation and suggests its potential as a therapeutic agent in oncology .

The mechanism through which this compound exerts its anticancer effects involves:

  • Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization with an IC50 value of 3.97 µM. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
  • Binding to Colchicine Site : Molecular docking studies have suggested that the compound binds to the colchicine site on beta-tubulin, which is crucial for its antitumor activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the tetrahydroquinoxaline structure can significantly influence biological activity:

SubstituentEffect on Activity
Isopropyl GroupIncreases activity
Electron Releasing Groups (e.g., OCH₃)Enhance potency
Electron Withdrawing Groups (e.g., F)Decrease potency

This information underscores the importance of specific functional groups in enhancing the biological efficacy of the compound .

Study 1: Antiproliferative Activity

A series of N-substituted derivatives were synthesized based on the parent compound, leading to the identification of derivatives with enhanced antiproliferative activities. Compound 13d was particularly notable for its low IC50 values across multiple cancer cell lines and its ability to induce apoptosis through caspase activation .

Study 2: In Vivo Efficacy

In vivo studies demonstrated that certain derivatives not only inhibited tumor growth but also showed lower toxicity profiles compared to conventional chemotherapeutics like doxorubicin. This suggests a favorable therapeutic window for further development .

Properties

IUPAC Name

3-oxo-2-propan-2-yl-2,4-dihydro-1H-quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-6(2)10-11(15)14-9-5-7(12(16)17)3-4-8(9)13-10/h3-6,10,13H,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVVKYUSJLGLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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